molecular formula C8H8ClNO B009624 1-Chloro-3-(pyridin-2-yl)propan-2-one CAS No. 106260-02-0

1-Chloro-3-(pyridin-2-yl)propan-2-one

Cat. No.: B009624
CAS No.: 106260-02-0
M. Wt: 169.61 g/mol
InChI Key: QJETVRFJOOUDEY-UHFFFAOYSA-N
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Description

1-Chloro-3-(pyridin-2-yl)propan-2-one is a chlorinated ketone featuring a pyridinyl substituent at the 3-position. This compound belongs to a broader class of α-chloro ketones, which are pivotal intermediates in pharmaceutical and materials chemistry. For instance, 1-Chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine derivatives have been used to synthesize Fe(II), Co(II), and Ni(II) complexes with single-molecule magnetic properties .

Properties

CAS No.

106260-02-0

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

1-chloro-3-pyridin-2-ylpropan-2-one

InChI

InChI=1S/C8H8ClNO/c9-6-8(11)5-7-3-1-2-4-10-7/h1-4H,5-6H2

InChI Key

QJETVRFJOOUDEY-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CC(=O)CCl

Canonical SMILES

C1=CC=NC(=C1)CC(=O)CCl

Synonyms

2-Propanone, 1-chloro-3-(2-pyridinyl)-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-pyridin-2-ylpropan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 3-pyridinecarboxaldehyde with chloroacetone in the presence of a base, such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of 1-Chloro-3-pyridin-2-ylpropan-2-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and catalyst use, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-pyridin-2-ylpropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products

    Substitution: Formation of amines, thiols, or other substituted derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-Chloro-3-pyridin-2-ylpropan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-3-pyridin-2-ylpropan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Chloro-3-(pyridin-2-yl)propan-2-one with its analogs, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs and Their Key Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
1-Chloro-3-(naphthalen-1-yl)propan-2-one Naphthyl group C₁₃H₁₁ClO 218.68 High ER/EGFR binding affinity; anticancer potential
1-Chloro-3-(3-chlorophenyl)propan-2-one 3-Chlorophenyl C₉H₈Cl₂O 203.07 Density: 1.275 g/cm³; Boiling point: 90–93°C (0.22–0.25 Torr)
1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one 2-Chloro-6-fluorophenyl C₉H₇Cl₂FO 221.06 Fluorine substituent enhances reactivity/pharmacokinetics
1-Chloro-3-(1-naphthyloxy)propan-2-one 1-Naphthyloxy C₁₃H₁₁ClO₂ 234.68 Intermediate in propranolol synthesis; microbial reduction to β-blockers
1-Chloro-3-(2,4,6-trimethylphenyl)propan-2-one 2,4,6-Trimethylphenyl C₁₂H₁₅ClO 210.70 Undergoes Favorskii rearrangement with amines to yield muscle relaxants

Substituent-Driven Functional Differences

  • Aromatic vs. Heteroaromatic Groups: The naphthyl group in 1-Chloro-3-(naphthalen-1-yl)propan-2-one enhances hydrophobic interactions with target receptors (e.g., ER/EGFR), contributing to its anticancer activity .
  • Reactivity :

    • Chloro-propan-2-ones with bulky substituents (e.g., 2,4,6-trimethylphenyl) favor rearrangements like the Favorskii reaction, enabling access to bioactive amines .
    • Microbial reduction of 1-naphthyloxy derivatives by Yarrowia lipolytica yields enantiomerically pure alcohols for β-blockers, showcasing substituent-dependent biocatalytic utility .

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